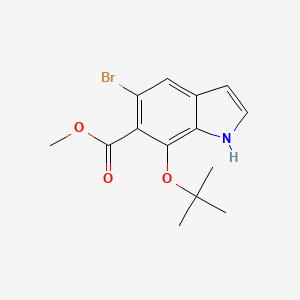
Methyl 5-bromo-7-(tert-butoxy)-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-7-(tert-butoxy)-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a tert-butoxy group at the 7-position, and a methyl ester at the 6-carboxylate position, making it a unique and versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-7-(tert-butoxy)-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole precursor, followed by the introduction of the tert-butoxy group through a substitution reaction. The final step involves esterification to form the methyl ester at the 6-carboxylate position. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-7-(tert-butoxy)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom at the 5-position is particularly reactive and can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce a new functional group at the 5-position.
Scientific Research Applications
Methyl 5-bromo-7-(tert-butoxy)-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-7-(tert-butoxy)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and interactions depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-7-(tert-butoxy)-1H-indole-6-carboxylate: shares similarities with other indole derivatives, such as 5-bromoindole and 7-tert-butoxyindole.
5-bromo-7-[2-(tert-butoxy)ethoxy]-1,2,3,4-tetrahydronaphthalene: is another related compound with similar structural features.
Uniqueness
What sets this compound apart is the specific combination of substituents, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C14H16BrNO3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
methyl 5-bromo-7-[(2-methylpropan-2-yl)oxy]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-12-10(13(17)18-4)9(15)7-8-5-6-16-11(8)12/h5-7,16H,1-4H3 |
InChI Key |
CXMZMGHZRVDSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C2C(=CC(=C1C(=O)OC)Br)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















